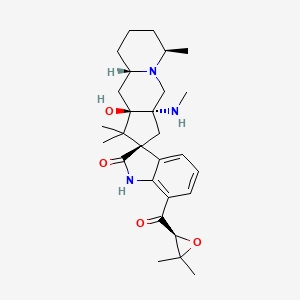
Citrinadin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citrinadin B is a natural product found in Penicillium citrinum with data available.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Anti-Cancer Properties
Citrinadin B has demonstrated notable cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 10.0 µg/ml against murine leukemia L1210 cells, indicating substantial anti-proliferative activity . Additionally, studies have shown its effectiveness against human epidermoid carcinoma KB cells, further supporting its potential as an anti-cancer agent .
Mechanism of Action
The compound's mechanism involves interference with cellular processes that lead to apoptosis in cancer cells. Research indicates that this compound may induce mitochondrial dysfunction and activate apoptotic pathways, which are critical in cancer therapy .
Synthetic Methodologies
Total Synthesis
The enantioselective total synthesis of this compound has been achieved through innovative synthetic strategies that minimize the need for extensive protection and deprotection steps. The synthesis employs a vinylogous Mannich addition to establish chiral centers effectively . This approach not only simplifies the synthetic route but also enhances the yield and purity of the final product.
Stereochemical Revision
Recent studies have revised the stereochemical assignments of this compound based on comprehensive synthetic efforts and spectroscopic analyses. These revisions are crucial for understanding the compound's biological interactions and optimizing its pharmacological properties .
Therapeutic Applications
Potential in Treating Diseases
this compound's diverse biological activities suggest its potential application in treating various diseases beyond cancer. Preliminary findings indicate that it may have applications in managing inflammatory conditions and parasitic infections due to its cytotoxic properties .
Research on Central Nervous System Disorders
Emerging research highlights the potential of this compound as a ligand for histamine receptors, which are implicated in neurotransmitter release and could be targeted for treating central nervous system disorders such as diabetes and obesity .
Case Studies and Research Findings
Eigenschaften
Molekularformel |
C28H39N3O4 |
|---|---|
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
(3S,3'aS,6'R,9'aS,10'aR)-7-[(2S)-3,3-dimethyloxirane-2-carbonyl]-10'a-hydroxy-1',1',6'-trimethyl-3'a-(methylamino)spiro[1H-indole-3,2'-3,4,6,7,8,9,9a,10-octahydrocyclopenta[b]quinolizine]-2-one |
InChI |
InChI=1S/C28H39N3O4/c1-16-9-7-10-17-13-28(34)25(4,5)27(14-26(28,29-6)15-31(16)17)19-12-8-11-18(20(19)30-23(27)33)21(32)22-24(2,3)35-22/h8,11-12,16-17,22,29,34H,7,9-10,13-15H2,1-6H3,(H,30,33)/t16-,17+,22-,26+,27-,28-/m1/s1 |
InChI-Schlüssel |
FMXABKNHBZJYPO-AMZVHIOHSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@@H]2N1C[C@]3(C[C@]4(C5=CC=CC(=C5NC4=O)C(=O)[C@@H]6C(O6)(C)C)C([C@@]3(C2)O)(C)C)NC |
Kanonische SMILES |
CC1CCCC2N1CC3(CC4(C5=CC=CC(=C5NC4=O)C(=O)C6C(O6)(C)C)C(C3(C2)O)(C)C)NC |
Synonyme |
citrinadin A citrinadin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















